Thiol-C10-amide-PEG8

PROTAC linker lipophilicity membrane permeability

PROTAC linker selection often forces a trade-off between aqueous solubility and passive membrane permeability. Thiol-C10-amide-PEG8 eliminates this compromise through a hybrid C10-alkyl/PEG8 architecture. Key differentiators: (i) Balanced logP (1.8) and tPSA (115 Ų) enable passive diffusion while maintaining aqueous solvation; (ii) Terminal thiol permits chemoselective maleimide conjugation under mild conditions (pH 6.5-7.5, RT); (iii) Orthogonal hydroxyl enables modular two-step PROTAC assembly. Systematic SAR studies demonstrate that the C10 spacer increases ternary complex residence time by up to an order of magnitude relative to shorter PEG variants. Supplied as ≥98% pure solid with full analytical characterization, ambient shipping, and reliable global supply for PROTAC discovery workflows.

Molecular Formula C27H55NO9S
Molecular Weight 569.8 g/mol
Cat. No. B6363036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiol-C10-amide-PEG8
Molecular FormulaC27H55NO9S
Molecular Weight569.8 g/mol
Structural Identifiers
SMILESC(CCCCCS)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C27H55NO9S/c29-11-13-32-15-17-34-19-21-36-23-25-37-24-22-35-20-18-33-16-14-31-12-10-28-27(30)9-7-5-3-1-2-4-6-8-26-38/h29,38H,1-26H2,(H,28,30)
InChIKeyYSLHYTZEFFDHAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiol-C10-amide-PEG8 (CAS 1353948-95-4): A Heterobifunctional PEG-Alkyl Hybrid PROTAC Linker with Defined Physicochemical Properties


Thiol-C10-amide-PEG8 (CAS 1353948-95-4; molecular formula C27H55NO9S; MW 569.79 g/mol) is a heterobifunctional polyethylene glycol (PEG)-based PROTAC linker that integrates a terminal thiol (–SH) group, a C10 undecanamide alkyl spacer, and an octaethylene glycol (PEG8) chain terminating in a primary hydroxyl group . It is classified as an E3 ligase ligand-linker conjugate intermediate used to covalently join a target-protein ligand and an E3 ligase recruiter ligand in the assembly of proteolysis-targeting chimeras (PROTACs) . Unlike purely PEG-based linkers or purely alkyl linkers, the compound's hybrid architecture—a lipophilic C10 chain coupled to a hydrophilic PEG8 segment via a stable amide bond—is purpose-built to balance aqueous solubility, membrane permeability, and ternary complex conformational reach .

Why Generic PEG-Only or Alkyl-Only Linkers Cannot Replace Thiol-C10-amide-PEG8 in PROTAC Design


PROTAC linker selection is a critical determinant of degradation potency, ternary complex stability, and cellular permeability, and the physicochemical properties of the linker directly govern these outcomes . Pure polyethylene glycol linkers (e.g., Thiol-PEG8-acid) provide excellent aqueous solubility but can elevate topological polar surface area (tPSA) to levels that restrict passive membrane diffusion . Conversely, pure alkyl linkers enhance membrane permeability but suffer from poor aqueous solubility and increased non-specific binding [1]. Thiol-C10-amide-PEG8 occupies a deliberate middle ground: the C10 alkyl segment contributes lipophilicity (logP 1.8) for membrane partitioning, while the PEG8 chain and terminal hydroxyl preserve aqueous solvation, and the internal amide bond resists hydrolytic cleavage better than ester-based alternatives . Direct replacement with a shorter PEG variant (e.g., Thiol-C10-amide-PEG4) alters the end-to-end distance and can reduce ternary complex residence time by up to an order of magnitude . The evidence below quantifies these differential advantages.

Quantitative Differentiation Evidence for Thiol-C10-amide-PEG8 vs. Closest In-Class Analogs


LogP 1.8 vs. 0.52: A 3.5-Fold Increase in Lipophilicity Over Thiol-PEG8-acid

Thiol-C10-amide-PEG8 exhibits a measured logP of 1.8, compared with a logP of 0.52 for Thiol-PEG8-acid (CAS 866889-02-3), a widely used PEG-only PROTAC linker that shares the thiol and PEG8 motifs but lacks the C10 alkyl spacer . This 1.28 log unit difference corresponds to an approximately 19-fold higher octanol-water partition coefficient for Thiol-C10-amide-PEG8. The increased lipophilicity is attributable to the eleven-carbon undecanamide chain, which provides a hydrophobic surface that reduces the energetic cost of desolvation during membrane partitioning . In medicinal chemistry optimization, logP values in the 1–3 range are associated with favorable passive membrane permeability while maintaining sufficient aqueous solubility for formulation .

PROTAC linker lipophilicity membrane permeability logP

tPSA 115 vs. 150 Ų: 23% Lower Polar Surface Area Improves Predicted Passive Permeability Over Thiol-PEG8-acid

Thiol-C10-amide-PEG8 has a topological polar surface area (tPSA) of 115 Ų, compared with approximately 150 Ų for Thiol-PEG8-acid . The 35 Ų reduction in tPSA is a direct consequence of replacing the terminal carboxylic acid group with an internal amide linkage and incorporating a lipophilic C10 chain. In drug design, compounds with tPSA below 140 Ų are generally predicted to exhibit acceptable passive membrane permeability, while those exceeding 140 Ų often require active transport mechanisms [1]. Thiol-C10-amide-PEG8 falls comfortably below this threshold, whereas Thiol-PEG8-acid exceeds it. Recent NMR and molecular dynamics studies have demonstrated that replacing as few as two methylene groups with ether oxygens in a PROTAC linker can cause vast differences in cell permeability by altering conformational behavior and solvent-accessible polar surface area [2].

PROTAC linker topological polar surface area passive permeability drug design

Alkyl Chain Integration Enables Cell Penetration: Evidence from METTL3-14 PROTACs Where PEG-Only Linkers Failed

In a systematic PROTAC development campaign targeting the METTL3-14 RNA methyltransferase complex, Errani et al. (2024) reported that among the first nine PROTAC molecules synthesized with either PEG-based or alkyl-based linkers, only those bearing alkyl linkers demonstrated measurable cell penetration [1]. PEG-only linker variants failed to achieve intracellular target engagement despite maintaining binary binding affinity in biochemical assays. This finding provides direct experimental evidence that the incorporation of an alkyl segment—such as the C10 undecanamide chain present in Thiol-C10-amide-PEG8—can be the decisive factor enabling cellular activity. Thiol-C10-amide-PEG8 uniquely combines this permeability-enabling alkyl domain with a PEG8 solubility domain in a single, well-characterized heterobifunctional scaffold, whereas most commercially available thiol-PEG linkers (e.g., Thiol-PEG8-acid, Thiol-PEG8-alcohol) lack any alkyl spacer .

PROTAC cell permeability alkyl linker PEG linker METTL3

PEG8 Length Enhances Ternary Complex Residence Time by an Order of Magnitude Over PEG4

Structure-activity relationship analyses across multiple PROTAC programs have established that the progression from a PEG4 to a PEG8 linker can enhance the residence time of the ternary complex (target-PROTAC-E3 ligase) by an order of magnitude, an effect that translates into lower cellular DC50 values without increasing the intrinsic binding affinity of either ligand . PEG4 linkers are often too short to span target-ligase interfaces without introducing torsional strain that destabilizes the ternary complex and leads to sub-maximal ubiquitination . PEG8 provides sufficient conformational flexibility to absorb small domain motions while maintaining the catalytic geometry required for productive ubiquitin transfer . Thiol-C10-amide-PEG8 incorporates this optimal PEG8 length, whereas shorter analogs such as Thiol-C10-amide-PEG4 (if procured) would be expected to exhibit reduced ternary complex stability and higher DC50 values based on this established class-level relationship [1].

PEG linker length ternary complex stability PROTAC SAR degradation potency

Amide Linkage Provides Metabolic Stability Advantage Over Ester-Based Linkers Under Physiological Conditions

Thiol-C10-amide-PEG8 features an internal amide bond connecting the C10 alkyl chain to the PEG8 segment, in contrast to ester-containing PROTAC linkers that are susceptible to hydrolysis by ubiquitous cellular esterases . Amide bonds exhibit significantly greater resistance to hydrolytic cleavage under physiological conditions (pH 7.4, 37 °C), with typical hydrolysis half-lives on the order of years compared to hours-to-days for ester linkages [1]. While class-level metabolic stability data for ester- vs. amide-based linkers in the context of PROTACs are limited, the chemical principle is well-established and has been invoked to explain superior pharmacokinetic profiles of amide-containing degraders in rodent studies . This structural feature differentiates Thiol-C10-amide-PEG8 from linker intermediates that employ ester conjugation chemistry, where premature linker cleavage could release free warhead before ternary complex formation.

amide bond stability PROTAC linker metabolism hydrolytic resistance in vivo pharmacokinetics

Recommended Procurement and Application Scenarios for Thiol-C10-amide-PEG8 Based on Quantitative Differentiation Evidence


PROTAC Campaigns Requiring Passive Cell Permeability Without Formulation Aids

When designing PROTACs against intracellular targets where passive diffusion is preferred over transporter-dependent uptake, Thiol-C10-amide-PEG8 should be prioritized over pure PEG linkers such as Thiol-PEG8-acid. Its logP of 1.8 and tPSA of 115 Ų indicate a favorable balance for passive membrane crossing , while the C10 alkyl segment provides the lipophilic character demonstrated to enable cell penetration in head-to-head PEG-vs-alkyl linker studies [1]. This linker is particularly suited for targets in difficult-to-penetrate cell types or when the E3 ligase recruiter (e.g., VHL ligand) already contributes significant polar surface area.

Ternary Complex Geometry Optimization Where Linker Length Is a Critical SAR Variable

For PROTAC programs that have established target engagement and E3 ligase recruitment but require fine-tuning of the inter-ligand distance to achieve productive ubiquitination, Thiol-C10-amide-PEG8 provides the PEG8 spacer length that literature evidence associates with order-of-magnitude improvements in ternary complex residence time relative to shorter PEG4 or PEG6 variants . The C10 alkyl chain additionally contributes ~12–14 Å of reach beyond the PEG8 segment, offering a total spacer length that may bridge larger inter-protein distances without resorting to longer, entropically unfavorable PEG chains.

Conjugation to Maleimide-Functionalized E3 Ligase Ligands or Target-Protein Binders

The terminal thiol group enables chemoselective conjugation to maleimide-activated E3 ligase ligands (e.g., thalidomide-maleimide or VHL-maleimide derivatives) via thiol-maleimide click chemistry, forming a stable thioether linkage under mild aqueous conditions (pH 6.5–7.5, room temperature, 30–120 min) . This is a standard PROTAC assembly strategy, and Thiol-C10-amide-PEG8 supplies the thiol in a pre-formed, analytically characterized heterobifunctional scaffold, eliminating the need for in situ linker functionalization. The orthogonal hydroxyl terminus can be further derivatized (e.g., tosylation, NHS activation) for attachment to the target-protein ligand, enabling a modular two-step PROTAC synthesis workflow.

Comparator Studies Investigating Linker Composition Effects on PROTAC Pharmacology

Thiol-C10-amide-PEG8 serves as an ideal tool compound for systematic linker structure-activity relationship (SAR) studies where the contribution of an internal alkyl segment to permeability, solubility, and degradation potency must be deconvoluted from PEG length effects. By synthesizing matched PROTAC pairs using Thiol-C10-amide-PEG8 and Thiol-PEG8-acid (or Thiol-PEG8-alcohol), researchers can isolate the specific impact of the C10 amide spacer while holding PEG length and terminal thiol reactivity constant [1]. The quantitative logP, tPSA, and rotatable bond data available for these compounds enable correlation of physicochemical parameters with cellular degradation DC50, ternary complex half-life, and pharmacokinetic exposure, providing mechanistic insight for next-generation linker design.

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